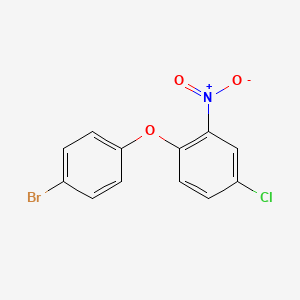

1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene

Description

Contextualization within Modern Organic and Medicinal Chemistry Research

Halogenated organic compounds are fundamental in modern medicinal chemistry, with a significant number of approved drugs containing at least one halogen atom. The inclusion of halogens can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov Specifically, the diaryl ether linkage is a key structural component in various pharmaceuticals and agrochemicals, exhibiting a broad spectrum of biological activities including antibacterial, anti-inflammatory, and herbicidal properties. nih.govdntb.gov.ua Aromatic compounds, in general, are foundational in drug discovery, providing rigid scaffolds that can be tailored for specific interactions with biological targets. fastercapital.com The presence of both a bromine and a chlorine atom in 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene makes it a polyhalogenated aromatic hydrocarbon, a class of compounds known for their persistence and distinct biological interactions. mdpi.com

Strategic Importance and Research Gaps concerning Halogenated Diaryl Ethers

The synthesis and study of halogenated diaryl ethers are of strategic importance due to their potential as intermediates in the synthesis of more complex molecules and as bioactive compounds themselves. dntb.gov.uaresearchgate.net The development of efficient synthetic routes to these compounds, such as Ullmann-type couplings and nucleophilic aromatic substitutions, is an active area of research. rsc.orgorganic-chemistry.org However, a significant research gap exists in the comprehensive characterization and exploration of the biological activities of many polysubstituted diaryl ethers, including 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene. While the general properties of diaryl ethers are known, the specific contributions of the combined halogen and nitro-group substitution pattern in this particular molecule to its chemical and biological profile remain largely unexplored. Further research is needed to fully understand the structure-activity relationships within this class of compounds. scripps.edu

Research Objectives and Scope of Investigation for 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene

The primary research objectives for a compound like 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene would be to fully elucidate its physicochemical properties, explore its synthetic accessibility, and evaluate its potential in medicinal or materials science applications. A thorough investigation would involve developing and optimizing synthetic protocols for its preparation. Key areas of study would include a detailed analysis of its molecular structure and electronic properties through both experimental techniques and computational modeling. Furthermore, an important objective would be to screen the compound for potential biological activity, leveraging the known bioactivities of related halogenated diaryl ethers.

Overview of Theoretical and Experimental Research Methodologies Employed

The investigation of 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene would employ a combination of theoretical and experimental methodologies to provide a comprehensive understanding of the molecule.

Experimental Methodologies:

Synthesis: The primary synthetic routes would likely involve nucleophilic aromatic substitution or copper-catalyzed Ullmann condensation reactions. scielo.org.mxorganic-chemistry.org

Spectroscopic Characterization:

NMR Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the molecular structure. The chemical shifts would be influenced by the electron-withdrawing nitro group and the halogen substituents. acs.orgnih.govresearchgate.net

FTIR Spectroscopy: The presence of the nitro group would be clearly identifiable by its characteristic strong asymmetric and symmetric stretching bands. spectroscopyonline.comorgchemboulder.com The C-O-C ether linkage and C-halogen bonds would also exhibit specific vibrational frequencies.

Mass Spectrometry: This technique would be used to determine the molecular weight and fragmentation pattern, with the isotopic signature of bromine and chlorine providing clear evidence of their presence. researchgate.netlibretexts.orgacs.orglongdom.orgnih.gov

X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and conformational details. researchgate.netresearchgate.netmdpi.commdpi.comacs.org

Theoretical Methodologies:

Density Functional Theory (DFT): DFT calculations would be employed to predict the molecule's electronic structure, vibrational frequencies, and NMR chemical shifts, aiding in the interpretation of experimental data. acs.orgresearchgate.net These calculations can also provide insights into the molecule's reactivity and preferred conformations. rsc.orgbohrium.com

Molecular Modeling: Computational models can be used to study the interactions of the molecule with biological targets, providing a basis for understanding potential medicinal applications. aip.orgacs.org

Detailed Research Findings

While specific research findings for 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene are not extensively available in the public domain, we can infer expected findings based on the analysis of structurally similar compounds.

Interactive Data Table: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₂H₇BrClNO₃ |

| Molecular Weight | 328.55 g/mol |

| Physical State | Likely a crystalline solid |

| Solubility | Insoluble in water, soluble in organic solvents |

| Boiling Point | Expected to be high due to molecular weight and polarity |

| Melting Point | Expected to be relatively high for a solid |

Interactive Data Table: Expected Spectroscopic Data

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Complex aromatic region signals, with downfield shifts due to electron-withdrawing groups. |

| ¹³C NMR | Aromatic carbons with varied chemical shifts; carbons attached to electronegative atoms (O, Cl, Br) would be deshielded. |

| FTIR (cm⁻¹) | Strong N-O asymmetric stretch (around 1550-1475), strong N-O symmetric stretch (around 1360-1290), C-O-C ether stretch, C-Br and C-Cl stretches. orgchemboulder.com |

| Mass Spec (m/z) | Molecular ion peak showing characteristic isotopic pattern for one bromine and one chlorine atom. |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenoxy)-4-chloro-2-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrClNO3/c13-8-1-4-10(5-2-8)18-12-6-3-9(14)7-11(12)15(16)17/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXHTOJTZHBCRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60367020 | |

| Record name | 1-(4-bromophenoxy)-4-chloro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60367020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56966-65-5 | |

| Record name | 1-(4-bromophenoxy)-4-chloro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60367020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies and Chemical Transformations of 1 4 Bromophenoxy 4 Chloro 2 Nitrobenzene

Diverse Synthetic Routes for the Preparation of 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene

The formation of the ether linkage in 1-(4-bromophenoxy)-4-chloro-2-nitrobenzene is the central transformation in its synthesis. The choice of synthetic route often depends on factors such as the availability of starting materials, desired scale of the reaction, and tolerance of functional groups.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Diaryl Ether Formation

Nucleophilic aromatic substitution (SNAr) is a fundamental and widely utilized method for the formation of aryl-aryl ether bonds. science.gov This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.comlibretexts.org The subsequent departure of a leaving group re-aromatizes the ring, yielding the final product.

The synthesis of 1-(4-bromophenoxy)-4-chloro-2-nitrobenzene via an SNAr reaction typically involves the reaction of a substituted nitrophenol with an aryl halide. The presence of electron-withdrawing groups on the aromatic ring is crucial for the activation of the substrate towards nucleophilic attack. youtube.comlibretexts.org

The efficiency of SNAr reactions is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, and reaction temperature. The base plays a critical role in deprotonating the phenolic nucleophile, thereby increasing its nucleophilicity. Common bases used for this purpose include potassium carbonate (K2CO3), sodium hydroxide (B78521) (NaOH), and potassium hydroxide (KOH).

The solvent system is another crucial factor that can significantly influence the reaction rate and yield. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are often employed as they can effectively solvate the cationic counter-ion of the nucleophile, thus enhancing its reactivity.

| Parameter | Condition | Effect on Reaction |

| Base | K2CO3, NaOH, KOH | Deprotonates the phenol (B47542), increasing its nucleophilicity. |

| Solvent | DMF, DMSO, NMP | Polar aprotic solvents enhance nucleophile reactivity. |

| Temperature | Elevated temperatures | Increases reaction rate but can lead to side products. |

This table summarizes the general effects of key reaction parameters on the SNAr synthesis of diaryl ethers.

The success of an SNAr reaction is intrinsically linked to the electronic properties of the substituents on the aromatic ring. nih.gov Electron-withdrawing groups, particularly those in the ortho and para positions relative to the leaving group, are essential for activating the ring towards nucleophilic attack. youtube.comlibretexts.org In the case of 1-(4-bromophenoxy)-4-chloro-2-nitrobenzene synthesis, the nitro group (NO2) serves as a powerful activating group. The nitro group stabilizes the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction.

The nature of the leaving group also plays a significant role. Halogens are common leaving groups in SNAr reactions, with their leaving group ability generally following the trend F > Cl > Br > I. This is because the rate-determining step is the attack of the nucleophile, and the more electronegative fluorine atom polarizes the carbon-halogen bond to a greater extent, making the carbon atom more electrophilic.

| Group | Position | Function | Impact on Reaction |

| Nitro Group (NO2) | Ortho/Para to leaving group | Activating Group | Stabilizes the Meisenheimer complex, increasing the reaction rate. |

| Halogens (F, Cl, Br, I) | Site of substitution | Leaving Group | Fluorine is typically the best leaving group in SNAr reactions. |

This table outlines the roles of activating and leaving groups in the SNAr synthesis of diaryl ethers.

Transition Metal-Catalyzed Coupling Approaches

Transition metal-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the construction of C-O bonds in diaryl ethers. These methods often offer milder reaction conditions and broader substrate scope compared to traditional SNAr reactions.

The Ullmann condensation, a copper-catalyzed reaction, is a classic method for the synthesis of diaryl ethers. organic-chemistry.org The reaction typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base at elevated temperatures. nih.gov While the traditional Ullmann reaction often requires harsh conditions, modern modifications have been developed that proceed under milder conditions. These advancements often involve the use of ligands to stabilize the copper catalyst and improve its reactivity. nsf.gov

The synthesis of 1-(4-bromophenoxy)-4-chloro-2-nitrobenzene via an Ullmann-type coupling would involve the reaction of 4-bromophenol (B116583) with 1,4-dichloro-2-nitrobenzene (B41259) in the presence of a copper catalyst. The choice of copper source (e.g., CuI, Cu2O, or copper powder) and ligand can significantly impact the reaction's efficiency. researchgate.net

| Component | Example | Role in Reaction |

| Copper Catalyst | CuI, Cu2O, Cu powder | Facilitates the C-O bond formation. |

| Base | K2CO3, Cs2CO3 | Deprotonates the phenol. |

| Ligand | Phenanthroline, diamines | Stabilizes the copper catalyst and enhances reactivity. |

| Solvent | Pyridine, DMF, Toluene | High-boiling point solvents are often used. |

This table details the key components and their roles in a typical Ullmann-type diaryl ether synthesis.

Palladium-catalyzed C-O cross-coupling reactions, particularly the Buchwald-Hartwig amination and its etherification variant, have become a cornerstone of modern organic synthesis for the formation of diaryl ethers. organic-chemistry.org These reactions are known for their high efficiency, functional group tolerance, and generally milder reaction conditions compared to Ullmann couplings. wikipedia.org

The catalytic cycle of the Buchwald-Hartwig etherification involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the alkoxide, and finally, reductive elimination to form the diaryl ether and regenerate the Pd(0) catalyst. The choice of palladium precursor, ligand, and base is critical for the success of the reaction. Bulky, electron-rich phosphine (B1218219) ligands are commonly employed to facilitate the key steps of the catalytic cycle. beilstein-journals.org

For the synthesis of 1-(4-bromophenoxy)-4-chloro-2-nitrobenzene, this methodology would involve the coupling of 4-bromophenol with 1,4-dichloro-2-nitrobenzene using a palladium catalyst, a suitable phosphine ligand, and a base.

| Component | Example | Role in Reaction |

| Palladium Precatalyst | Pd(OAc)2, Pd2(dba)3 | Source of the active Pd(0) catalyst. |

| Ligand | XPhos, RuPhos, BINAP | Stabilizes the palladium center and facilitates catalytic steps. |

| Base | NaOt-Bu, K3PO4, Cs2CO3 | Deprotonates the phenol and facilitates reductive elimination. |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are typically used. |

This table summarizes the essential components for a palladium-catalyzed Buchwald-Hartwig diaryl ether synthesis.

Alternative and Novel Synthetic Pathways

Traditional methods for synthesizing diaryl ethers, such as the Ullmann condensation, often require harsh conditions, including high temperatures and the use of copper catalysts, which can lead to moderate yields and difficulties in product purification. scielo.org.mx Modern synthetic chemistry has driven the development of more efficient, rapid, and environmentally benign alternatives.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation, thermal energy is transferred directly to the reactants, leading to rapid and uniform heating. organic-chemistry.orgorganic-chemistry.org This technology dramatically reduces reaction times from hours to mere minutes and often results in higher yields and cleaner product profiles compared to conventional heating methods. nih.gov

For the synthesis of 1-(4-bromophenoxy)-4-chloro-2-nitrobenzene, a microwave-assisted nucleophilic aromatic substitution (SNAr) approach is highly effective. The reaction involves the coupling of a phenol with an electron-deficient aryl halide. The presence of the nitro group ortho to the chlorine atom in a potential precursor like 1,4-dichloro-2-nitrobenzene strongly activates the halide for nucleophilic displacement.

A typical procedure involves reacting 4-bromophenol with an activated aryl chloride in the presence of a base, such as potassium carbonate (K₂CO₃), in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO). organic-chemistry.orgorganic-chemistry.org Remarkably, such microwave-assisted syntheses of diaryl ethers can often proceed efficiently without the need for a transition metal catalyst. nih.govresearchgate.net The reaction time is significantly shortened, typically to between 5 and 15 minutes, with yields reported to be high to excellent. organic-chemistry.orgnih.gov

| Parameter | Conventional Heating (Ullmann-type) | Microwave-Assisted Synthesis (SNAr) |

|---|---|---|

| Reaction Time | Several hours to days | 5-15 minutes |

| Temperature | High (150-300°C) | Moderate to high (controlled) |

| Catalyst | Often required (e.g., Cu, Pd) | Often catalyst-free |

| Yield | Moderate to good | High to excellent |

| Energy Efficiency | Low | High |

In line with the principles of green chemistry, recent research has focused on developing synthetic methods that minimize waste, avoid hazardous solvents, and utilize recoverable catalysts. For diaryl ether synthesis, this has led to innovations in Ullmann-type C-O cross-coupling reactions. nih.govresearchgate.net

One significant advancement is the use of nanocatalysts, which offer high surface area and reactivity. For instance, copper oxide (CuO) nanoparticles supported on materials like multi-walled carbon nanotubes (MWCNTs) or magnetic nanoparticles (e.g., Fe₂O₃) have been employed as efficient and recyclable catalysts for the synthesis of diaryl ethers. nih.gov These reactions can sometimes be performed in more environmentally benign solvents, such as water, under milder conditions than traditional methods. nih.gov The use of magnetically separable nanocatalysts simplifies the work-up procedure, as the catalyst can be easily removed from the reaction mixture with an external magnet and reused multiple times without a significant loss of activity. nih.gov

Solvent-free, or neat, reaction conditions represent another key green chemistry approach. By eliminating the solvent, this method reduces chemical waste and can simplify product isolation. For the synthesis of related N-substituted nitroanilines, solvent-free nucleophilic aromatic substitution has been shown to be highly efficient. This principle can be extended to the synthesis of 1-(4-bromophenoxy)-4-chloro-2-nitrobenzene, where the reactants (4-bromophenol and an activated aryl halide) are heated together in the presence of a solid base, potentially under microwave irradiation to accelerate the reaction.

Derivatization Strategies and Functionalization of 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene

The title compound possesses multiple reactive sites—two different halogen atoms on two distinct aromatic rings and a nitro group—that can be selectively manipulated to generate a diverse library of derivatives.

The two halogen atoms in 1-(4-bromophenoxy)-4-chloro-2-nitrobenzene exhibit different reactivities, allowing for selective functionalization.

Chlorine Atom (on the nitrobenzene (B124822) ring): The chlorine atom at the C4 position is activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effect of the nitro group at the ortho position. libretexts.orglibretexts.org This allows the chlorine to be displaced by a variety of nucleophiles. A key industrial application of this reactivity is the Halogen Exchange (Halex) reaction , where the chloro group can be exchanged for a fluoro group using an alkali metal fluoride (B91410) (e.g., KF) at elevated temperatures. google.com Other nucleophiles such as amines, alkoxides, and thiolates can also readily displace the activated chlorine atom.

Bromine Atom (on the phenoxy ring): In contrast, the bromine atom on the phenoxy ring is not activated towards SNAr and is relatively inert to nucleophilic attack under standard conditions. stackexchange.com Its manipulation typically requires transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination , a palladium-catalyzed reaction, is a powerful method for forming C-N bonds by coupling the aryl bromide with a primary or secondary amine. libretexts.orgwikipedia.orgorganic-chemistry.org Similarly, other palladium-catalyzed reactions like the Suzuki coupling (with boronic acids) or Sonogashira coupling (with terminal alkynes) could be used to form new C-C bonds at this position.

| Halogen Site | Reaction Type | Typical Reagents/Catalyst | Potential Product Type |

|---|---|---|---|

| C4-Chlorine | Nucleophilic Aromatic Substitution (SNAr) | R₂NH, RO⁻, RS⁻ | Substituted amine, ether, or thioether |

| Halogen Exchange (Halex) | KF, CsF | Fluoro-substituted analogue | |

| C4'-Bromine | Buchwald-Hartwig Amination | R₂NH, Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., X-Phos) | Substituted amine |

| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | Biaryl compound |

The nitro group is a versatile functional group primarily due to its ability to be readily reduced to an amine. wikipedia.org The resulting amino group is a powerful ortho, para-directing activator for electrophilic aromatic substitution and serves as a key handle for further derivatization, such as amide or sulfonamide formation. masterorganicchemistry.com

The reduction of the aromatic nitro group can be achieved using a wide variety of reagents, and the reaction is typically highly chemoselective, leaving the aryl-halide bonds intact. nih.govresearchgate.net Common methods include:

Catalytic Hydrogenation: This is one of the cleanest methods, involving hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. wikipedia.orgmasterorganicchemistry.com This method often proceeds under mild conditions with high yields.

Metal/Acid Reduction: A classic and robust method involves the use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.com Tin(II) chloride (SnCl₂) is another common reagent for this transformation. masterorganicchemistry.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of Raney Nickel or sodium borohydride (B1222165) (NaBH₄) with a transition metal salt (e.g., FeCl₂) can also effectively and selectively reduce the nitro group. wikipedia.orgresearchgate.net

The complete reduction of the nitro group in 1-(4-bromophenoxy)-4-chloro-2-nitrobenzene would yield 2-(4-bromophenoxy)-5-chloroaniline. Partial reduction can also be achieved under specific conditions to yield intermediate oxidation states like the corresponding nitroso or hydroxylamine (B1172632) derivatives. wikipedia.org Oxidation of the nitro group itself is not a common synthetic transformation.

Electrophilic Aromatic Substitution (EAS) allows for the introduction of new substituents onto the aromatic rings. The feasibility and regioselectivity of such reactions are governed by the electronic effects of the groups already present on the rings. wikipedia.orgunizin.org

Nitrobenzene Ring: This ring is strongly deactivated towards EAS. The nitro group is a powerful deactivator and meta-director, while the chlorine atom is a deactivator but an ortho, para-director. organicchemistrytutor.comcognitoedu.org The phenoxy group is an ortho, para-director. The combined deactivating effects make electrophilic substitution on this ring challenging, requiring harsh reaction conditions. If substitution were to occur, it would be directed to the C5 position, which is meta to the nitro group and ortho to the chlorine atom.

Phenoxy Ring: This ring is the more probable site for electrophilic attack. The ether oxygen is an activating, ortho, para-directing group due to its ability to donate a lone pair of electrons into the ring via resonance. organicchemistrytutor.com The bromine atom is a deactivating ortho, para-director. The activating effect of the ether oxygen generally outweighs the deactivating effect of the halogen. msu.edu Therefore, incoming electrophiles will be directed to the positions ortho to the ether linkage (C2' and C6'). Reactions such as nitration (using HNO₃/H₂SO₄) or further bromination (using Br₂/FeBr₃) would be expected to yield products substituted at these positions. wisc.edumasterorganicchemistry.com

| Aromatic Ring | Key Directing Groups | Reactivity towards EAS | Predicted Position(s) of Substitution |

|---|---|---|---|

| Nitrobenzene Ring | -NO₂ (meta-director, strong deactivator) -Cl (o,p-director, deactivator) -OAr (o,p-director) | Strongly Deactivated | C5 |

| Phenoxy Ring | -OAr (o,p-director, activator) -Br (o,p-director, deactivator) | Activated (relative to nitrobenzene ring) | C2' and C6' |

Cross-Coupling Reactions at Halogenated Positions for Further Elaboration

The structure of 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene features two carbon-halogen bonds: a C-Br bond on one phenyl ring and a C-Cl bond on the other, which is also activated by an ortho-nitro group. This structural arrangement allows for selective functionalization through palladium-catalyzed cross-coupling reactions. The differential reactivity of C-Br and C-Cl bonds is a cornerstone of this selectivity, with the C-Br bond being significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond. libretexts.orgnsf.gov This reactivity difference (I > Br > OTf >> Cl) enables chemists to perform selective couplings at the brominated position while leaving the chlorinated position intact for subsequent transformations. libretexts.org

Various palladium-catalyzed cross-coupling reactions can be employed for the elaboration of this molecule:

Suzuki-Miyaura Coupling: This reaction introduces aryl, vinyl, or alkyl groups by coupling with an organoboron reagent (boronic acid or ester) in the presence of a base. wikipedia.orgnih.govorganic-chemistry.org It is anticipated that under standard conditions, the reaction would selectively occur at the C-Br bond.

Heck Reaction: This reaction forms a substituted alkene by coupling with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org The C-Br bond is the expected site of reaction, leading to the formation of a stilbene-like derivative.

Sonogashira Coupling: This method is used to form carbon-carbon bonds between aryl halides and terminal alkynes, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgrsc.org Selective coupling at the C-Br position would yield an arylalkyne derivative.

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction couples the aryl halide with a primary or secondary amine. wikipedia.orglibretexts.orgacsgcipr.org The greater reactivity of the C-Br bond would allow for selective amination at the 4-position of the phenoxy group.

The selective functionalization at the C-Br bond provides a key intermediate which can then be subjected to a second coupling reaction at the less reactive C-Cl position, often under more forcing conditions or with specialized catalyst systems designed for C-Cl bond activation.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Expected Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 4-(Aryl)-phenoxy-4-chloro-2-nitrobenzene |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 4-(Alkenyl)-phenoxy-4-chloro-2-nitrobenzene |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | 4-(Alkynyl)-phenoxy-4-chloro-2-nitrobenzene |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | 4-(Amino)-phenoxy-4-chloro-2-nitrobenzene |

Reaction Mechanism Elucidation for Key Synthetic Steps

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The key transformations involving 1-(4-bromophenoxy)-4-chloro-2-nitrobenzene are governed by the principles of nucleophilic aromatic substitution and organometallic catalytic cycles.

Mechanistic Investigations of SNAr Reactions

Nucleophilic Aromatic Substitution (SNAr) is a primary pathway for substituting a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. byjus.compressbooks.pub

In 1-(4-bromophenoxy)-4-chloro-2-nitrobenzene, the chlorine atom is situated on a ring activated by an ortho-nitro group, making it highly susceptible to SNAr. The bromine atom, on the other hand, is on a separate, unactivated ring and is therefore unreactive under typical SNAr conditions.

The SNAr mechanism proceeds via a two-step addition-elimination sequence:

Nucleophilic Attack: A nucleophile (e.g., an alkoxide, amine, or thiol) attacks the carbon atom bearing the chlorine. This step is typically the rate-determining step. masterorganicchemistry.comnih.gov The attack results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com

Stabilization and Elimination: The negative charge of the Meisenheimer complex is delocalized onto the nitro group, which provides significant stabilization. wikipedia.orgyoutube.com In the second, faster step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored to yield the final product. pressbooks.pubyoutube.com

The order of reactivity for halogens as leaving groups in SNAr reactions is generally F > Cl > Br > I, which is opposite to their reactivity in cross-coupling reactions. masterorganicchemistry.com This is because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of the halogen, rather than the C-X bond cleavage.

Understanding Catalytic Cycles in Metal-Mediated Couplings

Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis and proceed through a well-established catalytic cycle. youtube.comnih.gov While specific conditions vary, the core mechanism for reactions like Suzuki, Heck, and Sonogashira involves three key steps:

Transmetalation (for Suzuki/Sonogashira): In the Suzuki reaction, the organoboron compound, activated by a base, transfers its organic group to the palladium center, displacing the halide. wikipedia.orgnih.gov In the Sonogashira reaction, a copper acetylide, formed from the terminal alkyne and copper(I) co-catalyst, undergoes a similar transfer. wikipedia.org In the Heck reaction, this step is replaced by the coordination and migratory insertion of the alkene. libretexts.orgwikipedia.org

Reductive Elimination: This is the final step where the two organic groups on the palladium(II) complex are coupled together, forming the new C-C bond and the desired product. In this process, the palladium(II) is reduced back to the catalytically active Pd(0) state, which can then re-enter the catalytic cycle. youtube.comnih.govyoutube.com

The selectivity for the C-Br bond over the C-Cl bond is dictated by the relative rates of oxidative addition, with the weaker C-Br bond reacting much faster. libretexts.org

Kinetic Studies of Derivatization Processes

While specific kinetic data for the derivatization of 1-(4-bromophenoxy)-4-chloro-2-nitrobenzene are not extensively documented in the literature, the kinetics of the underlying reaction types are well-studied.

SNAr Kinetics: The rate of SNAr reactions is primarily dependent on the concentration of the aromatic substrate and the nucleophile. As previously mentioned, the first step, the formation of the Meisenheimer complex, is generally the slow, rate-limiting step. masterorganicchemistry.comnih.gov The reaction rate is highly sensitive to the nature of the electron-withdrawing group, the leaving group, and the nucleophile. The strong activation provided by the ortho-nitro group ensures a relatively fast reaction at the C-Cl position.

Cross-Coupling Kinetics: The kinetics of palladium-catalyzed cross-coupling reactions are more complex, involving multiple steps within the catalytic cycle. The rate-determining step can vary depending on the specific reaction, substrates, and ligands used. However, for aryl bromides and chlorides, the oxidative addition of the aryl halide to the Pd(0) center is frequently the rate-limiting step. nih.gov The significantly higher rate of oxidative addition for aryl bromides compared to aryl chlorides forms the basis for the selective functionalization of dihalogenated substrates like 1-(4-bromophenoxy)-4-chloro-2-nitrobenzene.

| Reaction Type | Typical Rate-Determining Step | Factors Influencing Rate |

|---|---|---|

| SNAr Reaction | Nucleophilic attack and formation of Meisenheimer complex | - Strength of nucleophile

|

| Pd-Catalyzed Cross-Coupling | Oxidative Addition of Ar-X to Pd(0) | - C-X bond strength (Br > Cl)

|

Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation and Conformational Analysis

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the unambiguous determination of molecular structures in solution. A full suite of NMR experiments would be required to completely assign the proton and carbon signals and to establish the connectivity and spatial relationships within the 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene molecule.

The ¹H NMR spectrum of 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene would provide crucial information about the number of different types of protons and their chemical environments. The aromatic region of the spectrum would be of particular interest, with distinct signals for the protons on both the bromophenoxy and the chloro-nitrobenzene rings. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the nitro and chloro groups and the electron-donating effect of the ether linkage. Protons ortho to the nitro group are expected to be the most deshielded, appearing at the highest chemical shifts.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule would give rise to a distinct signal. The chemical shifts of the carbons would similarly be affected by the substituents. The carbon atoms directly attached to the electronegative oxygen, bromine, chlorine, and the nitro group would exhibit characteristic chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene (Note: These are estimated values and actual experimental values may vary.)

| Protons on Chloro-nitrobenzene Ring | Predicted Chemical Shift (ppm) | Protons on Bromophenoxy Ring | Predicted Chemical Shift (ppm) |

| H-3 | 7.8 - 8.2 | H-2', H-6' | 7.4 - 7.6 |

| H-5 | 7.3 - 7.5 | H-3', H-5' | 6.9 - 7.1 |

| H-6 | 7.0 - 7.2 |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene (Note: These are estimated values and actual experimental values may vary.)

| Carbons on Chloro-nitrobenzene Ring | Predicted Chemical Shift (ppm) | Carbons on Bromophenoxy Ring | Predicted Chemical Shift (ppm) |

| C-1 (C-O) | 150 - 155 | C-1' (C-O) | 155 - 160 |

| C-2 (C-NO₂) | 140 - 145 | C-2', C-6' | 132 - 135 |

| C-3 | 120 - 125 | C-3', C-5' | 118 - 122 |

| C-4 (C-Cl) | 128 - 132 | C-4' (C-Br) | 115 - 120 |

| C-5 | 125 - 128 | ||

| C-6 | 118 - 122 |

To definitively assign the proton and carbon signals and to understand the through-bond and through-space connectivities, a suite of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling correlations, helping to identify adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds apart. This would be crucial for establishing the connectivity across the ether linkage, by observing correlations between the protons on one ring and the carbons on the other.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene, NOESY could help to determine the preferred conformation around the ether linkage by observing through-space interactions between protons on the two aromatic rings.

While less common, halogen NMR could provide additional structural information. The chemical shifts in ⁷⁹Br and ³⁵Cl NMR are highly sensitive to the electronic environment around the halogen nucleus. These spectra could offer insights into the nature of the carbon-halogen bonds in the molecule. However, due to the quadrupolar nature of these nuclei, the signals are often broad, which can limit the resolution and utility of this technique.

Mass Spectrometric Approaches for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene with high precision. This exact mass would allow for the unambiguous determination of its molecular formula, C₁₂H₇BrClNO₃. The characteristic isotopic pattern arising from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would serve as a definitive signature for the presence of these elements in the molecule.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides valuable information about the molecule's structure. For 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene, key fragmentation pathways would likely involve the cleavage of the ether bond, loss of the nitro group (NO₂), and loss of the halogen atoms.

Table 3: Potential Fragment Ions in the Mass Spectrum of 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene

| m/z (mass-to-charge ratio) | Possible Fragment Ion |

| [M]⁺ | C₁₂H₇BrClNO₃⁺ |

| [M - NO₂]⁺ | C₁₂H₇BrClO⁺ |

| [C₆H₄BrO]⁺ | Bromophenoxy cation |

| [C₆H₃ClNO₂]⁺ | Chloro-nitrophenyl cation |

| [C₆H₄Br]⁺ | Bromophenyl cation |

| [C₆H₃Cl]⁺ | Chlorophenyl cation |

By carefully analyzing the fragments produced, the connectivity of the different parts of the molecule can be confirmed.

Vibrational Spectroscopy for Functional Group Identification and Bond Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying functional groups and analyzing the bonding characteristics within a molecule. These techniques measure the vibrational frequencies of bonds, which are unique to the types of atoms and the nature of the chemical bonds connecting them. For 1-(4-bromophenoxy)-4-chloro-2-nitrobenzene, this analysis would provide key insights into its molecular structure.

Fourier Transform Infrared (FTIR) Spectroscopy

A specific FTIR spectrum for 1-(4-bromophenoxy)-4-chloro-2-nitrobenzene is not available. However, based on its constituent functional groups, a hypothetical FTIR spectrum would be expected to show characteristic absorption bands. For instance, the nitro group (NO₂) would exhibit strong symmetric and asymmetric stretching vibrations. The C-Cl and C-Br bonds would also have characteristic stretching frequencies, typically found in the fingerprint region of the spectrum. Furthermore, the aromatic C-H and C=C stretching vibrations, as well as the C-O-C ether linkage, would produce distinct peaks.

Raman Spectroscopy

Similarly, no specific Raman spectroscopic data for 1-(4-bromophenoxy)-4-chloro-2-nitrobenzene could be located. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, it would be a complementary technique to FTIR for the structural elucidation of this compound. The symmetric stretching of the nitro group and the vibrations of the benzene (B151609) rings would be expected to produce strong signals in a Raman spectrum.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-Crystal X-ray Diffraction Analysis

There are no published single-crystal X-ray diffraction data for 1-(4-bromophenoxy)-4-chloro-2-nitrobenzene. Such an analysis would be invaluable for confirming the connectivity of the atoms and determining the precise geometry of the molecule. It would reveal the dihedral angles between the two phenyl rings and the orientation of the nitro, chloro, and bromo substituents.

Theoretical and Computational Chemistry Studies of 1 4 Bromophenoxy 4 Chloro 2 Nitrobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy, and orbital distributions.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between computational cost and accuracy, making it suitable for a molecule of this size.

Geometry optimization is a crucial first step in any computational study. For 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene, DFT calculations, typically using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to find the lowest energy conformation of the molecule. globalresearchonline.net The optimization process adjusts the bond lengths, bond angles, and dihedral angles until a stable structure on the potential energy surface is located.

The optimized geometry reveals a non-planar structure. The two phenyl rings are twisted relative to each other around the central ether linkage (C-O-C). This twist is a result of steric hindrance between the ortho-substituents and the need to minimize electronic repulsion. The nitro group, being a strong electron-withdrawing group, also influences the geometry of its attached phenyl ring. DFT calculations can provide precise values for these geometric parameters.

Table 1: Predicted Geometrical Parameters for 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C-O-C Bond Angle | ~118-120° |

| C1-O-C1' Dihedral Angle | ~60-80° |

| C-N Bond Length | ~1.45 Å |

Note: These values are representative and based on DFT calculations of structurally similar substituted diphenyl ethers.

Energy calculations performed using DFT provide the total electronic energy of the optimized structure, which is a measure of its stability. The global minimum energy for the optimized structure of similar compounds like 1,2,3-trichloro-4-nitrobenzene has been calculated to be in the range of -1815 Hartrees, depending on the basis set used. globalresearchonline.net

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate electronic properties.

For 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene, ab initio calculations can be used to refine the understanding of its electronic properties, such as the dipole moment and polarizability. The presence of electronegative atoms (O, Cl, Br) and the electron-withdrawing nitro group results in a significant molecular dipole moment. Ab initio calculations can predict the magnitude and direction of this dipole, which is crucial for understanding intermolecular interactions. These methods have been systematically used to study the structural and electronic properties of molecules like tetraphenyl derivatives, yielding results comparable to experimental data. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests that the molecule is more reactive.

For 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene, the HOMO is expected to be localized primarily on the bromophenoxy ring, which is more electron-rich, while the LUMO is likely to be concentrated on the nitro-substituted chlorobenzene (B131634) ring due to the strong electron-withdrawing nature of the nitro group. DFT calculations can visualize these orbitals and compute their energy levels. The HOMO-LUMO gap for similar nitroaromatic compounds has been found to be in the range of 4.0 eV. diva-portal.org

Table 2: Predicted Frontier Orbital Energies and Related Properties

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | ~ -6.5 to -7.0 |

| LUMO Energy | ~ -2.5 to -3.0 |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 |

Note: These values are illustrative and based on DFT studies of analogous aromatic compounds.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time, including its conformational changes and interactions with its environment.

The central C-O-C ether linkage in 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene is a flexible bond, and rotation around this bond leads to different conformations of the molecule. The energy required to rotate around this bond is known as the rotational barrier.

MD simulations can be used to explore the potential energy surface associated with this rotation. By systematically rotating the dihedral angle between the two phenyl rings and calculating the energy at each step, a rotational energy profile can be constructed. This profile reveals the energy barriers between different stable conformations. DFT calculations can also be employed to calculate these rotational barriers with high accuracy. For biphenyl (B1667301) and its derivatives, rotational barriers are influenced by the substituents on the rings, and similar effects are expected for diphenyl ethers. biomedres.us

The rotational barrier is influenced by both steric hindrance from the substituents on the rings and electronic effects such as conjugation. For 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene, the presence of substituents in the ortho positions of both rings would be expected to create a significant rotational barrier.

Table 3: Estimated Rotational Energy Barriers

| Rotation Axis | Estimated Barrier (kcal/mol) |

|---|---|

| C(phenyl)-O Bond | ~ 5 - 10 |

Note: These values are estimates based on computational studies of substituted biphenyls and related structures.

The conformation of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited for studying these solvent effects. By placing the 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene molecule in a simulation box filled with solvent molecules (e.g., water, methanol, or a nonpolar solvent), the simulation can track the conformational changes of the solute in response to its interactions with the solvent.

For a polar molecule like 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene, polar solvents are likely to stabilize conformations with a larger dipole moment. The interactions between the solute and solvent molecules, such as hydrogen bonding or dipole-dipole interactions, can alter the relative energies of different conformers and the barriers between them. Studies on other nitroaromatic compounds have shown that the torsional angle between aromatic rings can change with the dielectric permittivity of the solvent. researchgate.net All-atom molecular dynamics simulations on other aromatic ethers have also highlighted the role of solvent polarity in determining the preferred conformations. scielo.br

MD simulations can provide quantitative data on how properties like the average dihedral angle around the ether linkage or the radial distribution of solvent molecules around the solute change in different solvents. This information is crucial for understanding the behavior of the compound in realistic chemical environments.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry enables the simulation of various types of spectra, providing a theoretical counterpart to experimental spectroscopic techniques. These simulations are instrumental in assigning experimental signals and understanding the underlying molecular vibrations and electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) approach, can predict the ¹H and ¹³C NMR chemical shifts of a molecule.

For 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene, the chemical shifts can be estimated by considering the contributions of the substituted benzene (B151609) rings. The ¹H NMR spectrum of 4-chloronitrobenzene, a key structural component, shows two doublets in the aromatic region. chemicalbook.comaskfilo.com The protons ortho to the nitro group are expected to be the most deshielded due to the strong electron-withdrawing nature of the NO₂ group. Similarly, the protons on the brominated ring will have their chemical shifts influenced by the bromine atom and the ether linkage.

The ¹³C NMR chemical shifts are also predictable. In substituted benzenes, the carbon atom directly attached to a substituent (ipso-carbon) shows a significant shift. For instance, in bromobenzene, the ipso-carbon is shielded due to the "heavy atom effect". stackexchange.com In 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene, one would expect a complex ¹³C NMR spectrum with distinct signals for each carbon atom, influenced by the chloro, nitro, and bromo-phenoxy substituents.

Below is a hypothetical data table of predicted ¹³C NMR chemical shifts for 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene, based on additive models from related compounds.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (C-O) | 155-160 |

| C2 (C-NO₂) | 140-145 |

| C3 | 120-125 |

| C4 (C-Cl) | 130-135 |

| C5 | 125-130 |

| C6 | 118-123 |

| C1' (C-O) | 158-163 |

| C2'/C6' | 115-120 |

| C3'/C5' | 132-137 |

| C4' (C-Br) | 118-123 |

Note: These are estimated values and actual experimental values may vary.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing molecular structure. Computational methods can simulate these vibrational spectra with a high degree of accuracy. youtube.comarxiv.orgnih.gov DFT calculations are commonly employed to compute the harmonic vibrational frequencies and their corresponding intensities. jkps.or.kr

For 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene, the simulated IR and Raman spectra would be expected to show characteristic bands for the nitro group (asymmetric and symmetric stretches), C-Cl stretching, C-Br stretching, and the diaryl ether linkage (C-O-C stretches). The aromatic C-H stretching and bending vibrations would also be prominent.

A study on 1-chloro-4-nitrobenzene (B41953) provides a basis for predicting the vibrational modes of one of the rings. researchgate.net Similarly, computational studies on 1-bromo-4-chlorobenzene (B145707) offer insights into the vibrational frequencies of a di-substituted benzene ring. nih.gov By combining these, a theoretical spectrum for the entire molecule can be constructed.

Below is a table of expected characteristic vibrational frequencies for 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene based on computations of related molecules.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 |

| Asymmetric NO₂ stretch | 1550-1520 |

| Symmetric NO₂ stretch | 1350-1320 |

| Aromatic C=C stretch | 1600-1450 |

| C-O-C asymmetric stretch | 1280-1230 |

| C-O-C symmetric stretch | 1050-1000 |

| C-Cl stretch | 800-700 |

| C-Br stretch | 700-600 |

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) models aim to correlate the chemical structure of a molecule with its reactivity. These models are fundamental in physical organic chemistry and are increasingly being explored through computational approaches.

The Hammett equation is a linear free-energy relationship that describes the effect of meta- and para-substituents on the reactivity of benzene derivatives. wikipedia.orglibretexts.orgdalalinstitute.com It is given by the equation: log(k/k₀) = σρ, where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant, and ρ is the reaction constant.

For 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene, the Hammett equation could be applied to predict the reactivity of the molecule in various reactions, such as nucleophilic aromatic substitution. The nitro group, being a strong electron-withdrawing group, will have a large positive σ value, indicating that it will significantly increase the rate of reactions that are favored by electron withdrawal from the benzene ring. The chloro and bromo substituents also have positive σ values, further influencing the reactivity. The phenoxy group's effect would be more complex, depending on its ability to donate or withdraw electron density through resonance and inductive effects.

Quantitative Structure-Activity Relationship (QSAR) studies attempt to build mathematical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. mdpi.comacs.org In a purely theoretical context, QSAR models for 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene and its derivatives could be developed to predict properties such as their potential as enzyme inhibitors or their environmental fate.

QSAR studies on diaryl ether derivatives have been conducted to explore their potential as various therapeutic agents. researchgate.netconsensus.app These studies typically use a range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build a predictive model. For 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene, descriptors like the dipole moment, molecular polarizability, and logP could be calculated and used in a QSAR model to predict its activity in a given context.

Computational Design of Novel Derivatives and Analogues

Computational chemistry is a powerful tool for the rational design of new molecules with desired properties. nih.gov By starting with a lead compound like 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene, computational methods can be used to design and evaluate novel derivatives and analogues with potentially enhanced activity or improved properties. researchgate.netrsc.orgrsc.org

This process, often referred to as in silico design, involves making systematic modifications to the structure of the parent molecule and then calculating the properties of the new structures. For example, one could computationally explore the effect of replacing the bromo or chloro substituents with other halogens or with electron-donating groups. The nitro group could be replaced with other electron-withdrawing groups to modulate the electronic properties of the molecule.

The designed derivatives can then be evaluated based on calculated parameters such as their electronic properties (e.g., HOMO-LUMO gap), reactivity indices, and predicted spectroscopic signatures. This computational pre-screening can help to prioritize which new compounds should be synthesized and tested experimentally, thereby saving time and resources. For instance, computational docking studies could be performed if a biological target is known, to predict the binding affinity of the designed analogues.

Investigation of Reactivity Profiles and Mechanistic Pathways of 1 4 Bromophenoxy 4 Chloro 2 Nitrobenzene

Studies on Nucleophilic Substitution at the Halogenated Positions

The presence of a strongly electron-withdrawing nitro group on one of the aromatic rings profoundly influences the susceptibility of the halogen substituents to nucleophilic attack. This activation is a hallmark of nucleophilic aromatic substitution (SNAr) reactions.

The chloro-substituted benzene (B151609) ring in 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene is activated towards nucleophilic aromatic substitution. The nitro group, positioned ortho and para to the chlorine atom, effectively stabilizes the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.orgyoutube.com This stabilization significantly lowers the activation energy for the substitution reaction. scribd.com Consequently, the chlorine atom is readily displaced by a variety of nucleophiles. libretexts.orgnumberanalytics.com

In contrast, the bromine atom on the phenoxy ring is not activated by the nitro group and is therefore significantly less reactive towards nucleophilic substitution under typical SNAr conditions. The primary site of nucleophilic attack is the carbon atom bearing the chlorine. Common nucleophiles that can readily displace the chloride include alkoxides, phenoxides, amines, and thiolates.

Table 1: Expected Products from Nucleophilic Substitution of 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene

| Nucleophile (Nu⁻) | Reagent Example | Expected Product |

|---|---|---|

| Methoxide (B1231860) | Sodium methoxide (NaOCH₃) | 1-(4-Bromophenoxy)-4-methoxy-2-nitrobenzene |

| Amine | Ammonia (NH₃) | 4-(4-Bromophenoxy)-3-nitroaniline |

| Thiolate | Sodium thiophenoxide (NaSPh) | 1-(4-Bromophenoxy)-2-nitro-4-(phenylthio)benzene |

This table is illustrative and based on the known reactivity of activated aryl halides.

The rate of nucleophilic aromatic substitution is critically dependent on the nature and position of the substituents on the aromatic ring.

Nitro Group: The primary activating group is the nitro (-NO₂) group. Its strong electron-withdrawing nature, through both inductive and resonance effects, polarizes the C-Cl bond and stabilizes the anionic Meisenheimer intermediate. quora.comnih.gov The ortho and para positions relative to the leaving group are most effectively activated. minia.edu.eg

Reactivity of the Nitro Group and its Chemical Transformations

The nitro group is not merely an activating substituent; it is also a site of significant chemical reactivity, primarily involving reduction to various other nitrogen-containing functional groups.

The reduction of the nitro group is a fundamental transformation in organic synthesis, providing access to aromatic amines, which are versatile synthetic intermediates. masterorganicchemistry.com A wide array of reducing agents can effect this transformation, with the final product often depending on the specific reagent and reaction conditions. wikipedia.org

Commonly employed methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This is a widely used and often clean method. Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel are effective in the presence of hydrogen gas. commonorganicchemistry.com This method is generally efficient for the conversion of nitroarenes to the corresponding anilines.

Metal-Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid, typically hydrochloric acid (HCl), is a classic and robust method for nitro group reduction. masterorganicchemistry.com

Other Reducing Agents: Reagents such as sodium hydrosulfite (Na₂S₂O₄), tin(II) chloride (SnCl₂), and sodium sulfide (B99878) (Na₂S) can also be used, sometimes offering greater chemoselectivity when other reducible functional groups are present in the molecule. wikipedia.orgcommonorganicchemistry.com

Depending on the conditions, the reduction can be stopped at intermediate stages, such as the hydroxylamine (B1172632) or azo compound, although the formation of the amine is typically the most common outcome. wikipedia.org

Table 2: Common Reagents for the Reduction of the Nitro Group and Corresponding Products

| Reagent(s) | Resulting Functional Group |

|---|---|

| H₂, Pd/C | Amino (-NH₂) |

| Fe, HCl | Amino (-NH₂) |

| SnCl₂, HCl | Amino (-NH₂) |

| Zn, NH₄Cl | Hydroxylamino (-NHOH) |

This table provides a summary of general transformations for aromatic nitro compounds.

Aromatic nitro compounds are known to undergo a variety of photochemical reactions. A characteristic photoreaction of ortho-nitrobenzyl compounds is an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position, leading to the formation of an aci-nitro intermediate. acs.org This intermediate can then rearrange to yield a nitroso compound and release a caged molecule. upenn.edu

While 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene does not possess a benzylic hydrogen, the excited state of the nitro group can still participate in other photochemical processes. These could include intermolecular hydrogen abstraction from a suitable solvent or other reactant, or electron transfer reactions. researchgate.net For instance, laser flash photolysis studies on nitrophenyl ethers have shown that the triplet excited state can be quenched by amines through single electron transfer, generating radical ions. researchgate.net The specific photochemical behavior of 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene would depend on the irradiation wavelength and the reaction medium.

Role of the Phenoxy Linkage in Overall Molecular Reactivity

The diaryl ether linkage is generally stable but can participate in or influence reactions under specific conditions. Its primary role in the reactivity of 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene is electronic, modulating the reactivity of the chloro-substituted ring. As mentioned, the phenoxy group has competing electron-donating resonance and electron-withdrawing inductive effects. libretexts.org

Furthermore, the diaryl ether moiety can be a precursor for the synthesis of more complex heterocyclic systems. For example, if the nitro group is reduced to an amine, an intramolecular nucleophilic substitution (a Smiles rearrangement) or a metal-catalyzed cyclization could potentially lead to the formation of a phenoxazine (B87303) ring system. nih.govresearchgate.net The synthesis of phenoxazines often involves the cyclization of ortho-substituted diaryl ethers. nih.gov

While the C-O ether bond is robust, it can be cleaved under certain harsh conditions or through specific catalytic cycles, such as visible-light photoredox catalysis. nih.govchemrxiv.org However, under the conditions typically employed for nucleophilic substitution at the chloro position or reduction of the nitro group, the phenoxy linkage is expected to remain intact.

Cleavage Reactions of the Ether Bond

The ether bond in diaryl ethers is known for its considerable stability due to the sp² hybridization of the carbon atoms and the delocalization of electron density from the oxygen into the aromatic rings. Cleavage of this bond is generally challenging and requires harsh reaction conditions.

In the case of 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene, the ether linkage is anticipated to be particularly robust. The presence of the deactivating nitro group on one of the aromatic rings further diminishes the electron density of the system, making protonation of the ether oxygen—the initial step in acid-catalyzed cleavage—less favorable. Consequently, cleavage of the ether bond under acidic conditions is not a predominant reaction pathway.

Alternative methods for diaryl ether cleavage, such as reductive or oxidative pathways, could theoretically be employed. However, the presence of other reactive sites, namely the nitro group and the carbon-halogen bonds, complicates selective cleavage of the ether linkage. Reductive conditions, for instance, would likely lead to the reduction of the nitro group before affecting the ether bond.

Stability under Acidic and Basic Conditions

The stability of 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene is highly dependent on the pH of the environment.

Under acidic conditions , the compound is expected to exhibit high stability. The resistance of the diaryl ether bond to acid-catalyzed cleavage, as mentioned previously, is a key factor. Furthermore, the electron-withdrawing nature of the nitro group and the halogens provides a degree of resistance to electrophilic attack on the aromatic rings.

In contrast, under basic conditions , the molecule is susceptible to nucleophilic aromatic substitution (SNA r). The strong electron-withdrawing effect of the nitro group, positioned ortho and para to the carbon-chlorine bond, significantly activates this site for nucleophilic attack. Hydroxide (B78521) ions or other strong nucleophiles can displace the chloride ion. This reaction is generally more facile than the cleavage of the ether bond. The stability of the molecule under basic conditions is therefore limited by the reactivity of the C-Cl bond towards nucleophiles.

| Condition | Expected Reactivity | Primary Reaction Pathway |

| Acidic | High Stability | Minimal reaction |

| Basic | Susceptible to Reaction | Nucleophilic Aromatic Substitution (displacement of Cl) |

Photochemical and Electrochemical Reactivity Investigations

The presence of chromophoric groups (nitrobenzene moiety) and heavy atoms (bromine) suggests that 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene may exhibit notable photochemical and electrochemical properties.

Photoreactions Involving Halogens or Nitro Groups

Upon absorption of ultraviolet light, aromatic nitro compounds can undergo a variety of photochemical reactions. The nitro group can be excited to a triplet state, which can then participate in hydrogen abstraction or other radical reactions. For halogenated aromatic compounds, photolysis can lead to the homolytic cleavage of the carbon-halogen bond, generating aryl radicals.

In the context of 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene, irradiation with UV light could potentially initiate several competing photoreactions:

Photoreduction of the nitro group: In the presence of a suitable hydrogen donor, the excited nitro group could be reduced to a nitroso, hydroxylamino, or amino group.

Photo-dehalogenation: Cleavage of the C-Br or C-Cl bond could occur, with the C-Br bond being generally more susceptible to photolysis due to its lower bond dissociation energy. This would result in the formation of radical intermediates that could lead to a variety of secondary products.

The specific pathway that predominates would depend on the reaction conditions, including the wavelength of irradiation and the solvent used.

| Photoreaction Pathway | Potential Products |

| Photoreduction of Nitro Group | Nitroso, Hydroxylamino, or Amino derivatives |

| Photo-dehalogenation (C-Br) | 4-chloro-2-nitrophenoxybenzene radical |

| Photo-dehalogenation (C-Cl) | 1-(4-bromophenoxy)-2-nitrobenzene radical |

Cyclic Voltammetry Studies for Redox Potentials

Cyclic voltammetry is a powerful technique for investigating the redox behavior of electroactive species. For nitroaromatic compounds, the nitro group is typically the most easily reduced functional group. The reduction of the nitro group generally proceeds via a one-electron transfer to form a radical anion, which can be followed by further reduction steps at more negative potentials.

For 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene, a cyclic voltammogram would be expected to show a primary irreversible or quasi-reversible reduction peak corresponding to the formation of the nitro radical anion. The potential at which this reduction occurs provides a measure of the electron-accepting ability of the molecule. The presence of the electron-withdrawing halogen substituents would be expected to shift the reduction potential to less negative values compared to unsubstituted nitrobenzene (B124822), indicating that the compound is more easily reduced.

The following table provides a hypothetical representation of the expected redox potentials based on the general behavior of similar compounds.

| Redox Process | Expected Potential Range (vs. Ag/AgCl) | Reversibility |

| Reduction of Nitro Group (NO₂ → NO₂⁻) | -0.8 to -1.2 V | Irreversible/Quasi-reversible |

| Further Reduction Steps | More negative potentials | Irreversible |

It is important to note that the exact redox potentials would be influenced by the solvent and electrolyte system used in the electrochemical experiment.

Advanced Applications in Chemical Synthesis and Materials Science Excluding Clinical/human Studies

Role as a Key Intermediate in Multi-Step Organic Synthesis

Precursor to Complex Heterocyclic Compounds

The structure of 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene contains the necessary functionalities that could, in principle, be utilized to construct complex heterocyclic systems. For instance, the reduction of the nitro group to an amine, followed by intramolecular reactions or reactions with other bifunctional molecules, is a common strategy for synthesizing heterocycles. However, a diligent search of chemical literature and databases did not yield specific examples or research studies where 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene is explicitly used as a precursor for the synthesis of such complex heterocyclic compounds.

Building Block for Advanced Pharmaceutical Intermediates

Diarylether motifs are present in numerous biologically active molecules and pharmaceuticals. The structural framework of 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene makes it a plausible candidate as a starting material or intermediate for more complex molecules in medicinal chemistry. The reactive sites could be modified to build advanced scaffolds for drug discovery. Nevertheless, there are no specific published research findings that document the use of 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene as a building block in the synthesis of advanced pharmaceutical intermediates.

Exploration in Polymer Chemistry and Advanced Materials

The application of substituted aromatic compounds in polymer science is a significant field of study. Molecules with multiple reactive sites can sometimes serve as monomers or be integrated into larger material structures.

Monomer for Specialty Polymers (e.g., polyethers)

Aromatic dihalides or molecules with activated leaving groups can be used in nucleophilic aromatic substitution polymerization reactions to form poly(aryl ether)s. While the chloro- and bromo- substituents on 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene could potentially engage in such reactions, there is no scientific literature available that describes its use as a monomer for the synthesis of specialty polymers like polyethers or other related polymeric materials.

Integration into Functional Materials (e.g., optical materials, sensors, coatings)

The combination of a polarizable bromophenoxy group and an electron-withdrawing nitro group suggests that materials derived from this compound could possess interesting optical or electronic properties. However, an extensive search for its application in this area revealed no studies on the integration of 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene into functional materials such as optical devices, chemical sensors, or specialized coatings.

Catalytic Applications and Ligand Development

Ligand Scaffolds Derived from its Structure

The molecular framework of 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene serves as a foundational template for the synthesis of intricate ligand scaffolds, most notably those based on the phenoxazine (B87303) ring system. Phenoxazines are a class of heterocyclic compounds that have garnered considerable interest due to their unique electronic and photophysical properties, making them valuable components in catalysis and materials science. acs.orgnih.govd-nb.info

The transformation of 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene into a phenoxazine-based ligand is predicated on a two-step synthetic sequence involving the reduction of the nitro group followed by an intramolecular cyclization.

Step 1: Reduction of the Nitro Group

The initial and critical step is the selective reduction of the 2-nitro group to an amino group (-NH2). This transformation can be achieved using a variety of standard reducing agents. The resulting intermediate is 2-(4-bromophenoxy)-5-chloroaniline.

Table 1: Proposed Synthesis of Phenoxazine Scaffold

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene | e.g., SnCl2/HCl, H2/Pd-C, or Fe/NH4Cl | 2-(4-Bromophenoxy)-5-chloroaniline |

| 2 | 2-(4-Bromophenoxy)-5-chloroaniline | e.g., Pd- or Cu-based catalyst, strong base | 2-Bromo-8-chlorophenoxazine |

Step 2: Intramolecular Cyclization

Following the reduction, the newly formed amino group in 2-(4-bromophenoxy)-5-chloroaniline can undergo an intramolecular C-N cross-coupling reaction to form the tricyclic phenoxazine core. This cyclization is typically catalyzed by transition metals such as palladium or copper and results in the formation of 2-bromo-8-chlorophenoxazine. This molecule represents a versatile ligand scaffold, with the bromine and chlorine atoms providing handles for further functionalization.

The resulting phenoxazine derivative can be further modified to fine-tune its electronic and steric properties. These modifications are crucial for tailoring the ligand's performance in specific catalytic applications. For instance, the electronic properties of phenoxazine-based photoredox catalysts can be altered by introducing electron-donating or electron-withdrawing groups to the core structure. acs.org

Role in Supported Catalysis

The phenoxazine scaffold derived from 1-(4-Bromophenoxy)-4-chloro-2-nitrobenzene is particularly well-suited for applications in supported catalysis. Heterogenizing homogeneous catalysts by anchoring them to solid supports offers several advantages, including ease of separation from the reaction mixture, catalyst recyclability, and often enhanced stability and activity. acs.org

The 2-bromo-8-chlorophenoxazine scaffold can be covalently attached to a solid support, such as a polymer matrix, through one of its halogen substituents. For example, the bromo-substituent can be converted to a vinyl group via a Suzuki or Stille cross-coupling reaction. This vinyl-functionalized phenoxazine can then be copolymerized with other monomers to integrate it into a polymer chain.

Table 2: Functionalization of Phenoxazine Scaffold for Supported Catalysis

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 2-Bromo-8-chlorophenoxazine | Vinylboronic acid derivative, Pd catalyst | 2-Vinyl-8-chlorophenoxazine |